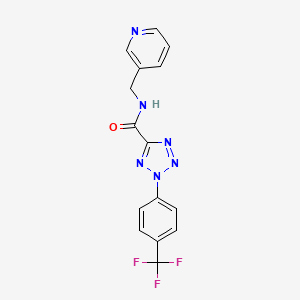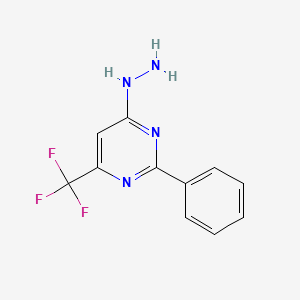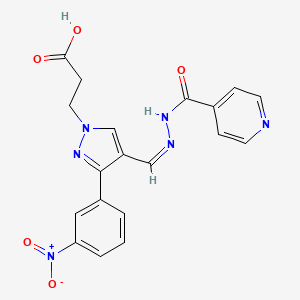
(Z)-3-(4-((2-isonicotinoylhydrazono)methyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-((2-isonicotinoylhydrazono)methyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C19H16N6O5 and its molecular weight is 408.374. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-((2-isonicotinoylhydrazono)methyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-((2-isonicotinoylhydrazono)methyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Arylhydrazono/Aryldiazenyl Pyrazoles and Anticancer Evaluation : This study explored the synthesis of pyrazole derivatives, focusing on a green one-pot, solvent-free synthesis of hydrazono/diazenyl-pyridine-pyrazole hybrid molecules. These molecules showed potential anticancer activity. The study synthesized these compounds and evaluated their cytotoxicity on cancer cell lines, demonstrating promising anticancer properties (Alsayari et al., 2020).
Chemical Synthesis and Catalysis
- Synthesis of Pyranopyrazoles using Isonicotinic Acid : The research describes a green and efficient method for preparing pyranopyrazoles. It utilizes isonicotinic acid as a dual and biological organocatalyst in a solvent-free environment, highlighting the compound's role in facilitating chemical reactions (Zolfigol et al., 2013).
Molecular Structure and Interaction
- Cyclic and Acyclic Products from Reactions with Arylhydrazines : This paper discusses the molecular structures and interactions of various compounds, including those similar to the specified compound, providing insights into their electronic structures and intermolecular bonding (Wardell et al., 2007).
Potential as Ligands
- Self Assembled Tetranuclear Complexes of Pyrazolate-Based Ligands : The study synthesized ligands related to the specified compound and explored their self-assembly into tetranuclear square grids. This shows the compound's potential in forming complex structures with metals, which can be significant in various chemical and biological applications (Mandal et al., 2011).
Corrosion Inhibition
- Role as Corrosion Inhibitors for Stainless Steel : This research evaluated the effectiveness of pyrazolone derivatives (similar to the specified compound) as corrosion inhibitors for stainless steel in acidic environments. This highlights the compound's potential application in industrial corrosion protection (Fouda et al., 2013).
Eigenschaften
IUPAC Name |
3-[3-(3-nitrophenyl)-4-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O5/c26-17(27)6-9-24-12-15(11-21-22-19(28)13-4-7-20-8-5-13)18(23-24)14-2-1-3-16(10-14)25(29)30/h1-5,7-8,10-12H,6,9H2,(H,22,28)(H,26,27)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURBYZSVCOKKJL-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=NNC(=O)C3=CC=NC=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2/C=N\NC(=O)C3=CC=NC=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-((2-isonicotinoylhydrazono)methyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682946.png)
![N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682947.png)

![11-Methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol](/img/structure/B2682949.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-methylsulfanylbenzamide](/img/structure/B2682951.png)
![4,7-dibromo-1H-benzo[d]imidazole](/img/structure/B2682952.png)

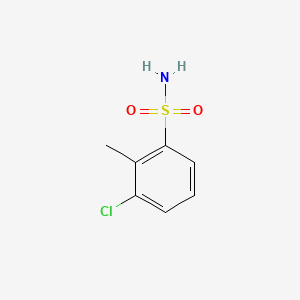
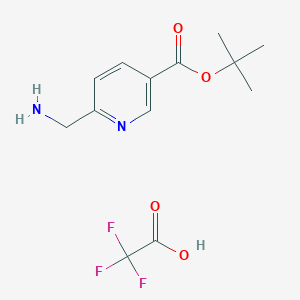
![(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2682958.png)
